molecular formula C7H12O4 B038299 Methyl 4-hydroxyoxane-4-carboxylate CAS No. 115996-72-0

Methyl 4-hydroxyoxane-4-carboxylate

Cat. No. B038299
M. Wt: 160.17 g/mol
InChI Key: YMKUGBABAIVMLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 4-hydroxyoxane-4-carboxylate involves intricate chemical processes. For instance, the synthesis of side-chain liquid crystalline polysiloxanes and polymethacrylates containing mesogenic units derived from similar molecular structures demonstrates the complexity of creating compounds with specific desired properties (Hsu et al., 1992). Such synthetic approaches are crucial for tailoring the compound's functionalities for specific applications.

Molecular Structure Analysis

Molecular structure analysis is essential for understanding the compound's chemical behavior. The crystallographic analysis of related compounds provides insights into their molecular geometry, which is fundamental for predicting the compound's reactivity and interaction with other molecules (Sakhautdinov et al., 2013). Such analyses contribute to a deeper understanding of the compound's potential applications.

Chemical Reactions and Properties

Methyl 4-hydroxyoxane-4-carboxylate's reactivity is a key aspect of its chemical properties. Studies on similar compounds have shown various chemical reactions, including cage B(4)-amidation reactions (Han et al., 2020) and photoreactions (Sugiyama et al., 1982), which highlight the compound's versatility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of methyl 4-hydroxyoxane-4-carboxylate, such as phase behavior and thermal stability, are crucial for its application in material science. Research on related compounds has shown that polymers exhibiting chiral smectic mesomorphism have unique physical properties (Hsu et al., 1992), which could be relevant to the study of methyl 4-hydroxyoxane-4-carboxylate.

Chemical Properties Analysis

The chemical properties of methyl 4-hydroxyoxane-4-carboxylate, such as reactivity towards various reagents and conditions, are fundamental for its application in organic synthesis and material science. The methylation and subsequent reactions of related compounds provide insights into the chemical behavior and potential reactivity of methyl 4-hydroxyoxane-4-carboxylate (Kovalenko et al., 2020).

Scientific Research Applications

  • Coordinative Compounds Based on Unsaturated Carboxylates

    • Field : Biological Applications
    • Summary : This research presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
    • Methods : The compounds are synthesized and then tested for their antimicrobial and antitumor activities .
    • Results : Some of these compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
  • Synthesis of Novel Methyl 4-Cinnolinecarboxylate

    • Field : Organic Chemistry
    • Summary : A new method is designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate .
    • Methods : The method involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .
    • Results : Most substrates were achieved in moderate to excellent yields in one-pot procedures under mild reaction conditions .
  • Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

    • Field : Organic Chemistry
    • Summary : A new suitable method of synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate is described .
    • Methods : The structure of the compound and by-product methyl 2-(methoxycarbonothioylamino)benzoate was confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC .
    • Results : The synthesis method was found to be efficient and the structure of the synthesized compound was confirmed .
  • Methyl 4-(hydroxymethyl)oxane-4-carboxylate

    • Field : Chemical Synthesis
    • Summary : This compound is used in chemical synthesis . It’s a type of carboxylate, which are often used in the production of polymers, resins, and other materials .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process being used .
    • Results : The outcomes obtained would also depend on the specific synthesis process .
  • Efficient method for the synthesis of novel methyl 4-cinnolinecarboxylate

    • Field : Organic Chemistry
    • Summary : A new method is designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate .
    • Methods : The method involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .
    • Results : Most substrates were achieved in moderate to excellent yields in one-pot procedures under mild reaction conditions .
  • Methyl 4-(hydroxymethyl)oxane-4-carboxylate

    • Field : Chemical Synthesis
    • Summary : This compound is used in chemical synthesis . It’s a type of carboxylate, which are often used in the production of polymers, resins, and other materials .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process being used .
    • Results : The outcomes obtained would also depend on the specific synthesis process .
  • Efficient method for the synthesis of novel methyl 4-cinnolinecarboxylate

    • Field : Organic Chemistry
    • Summary : A new method is designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate .
    • Methods : The method involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .
    • Results : Most substrates were achieved in moderate to excellent yields in one-pot procedures under mild reaction conditions .

properties

IUPAC Name

methyl 4-hydroxyoxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKUGBABAIVMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551344
Record name Methyl 4-hydroxyoxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyoxane-4-carboxylate

CAS RN

115996-72-0
Record name Methyl 4-hydroxyoxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxyoxane-4-carboxylate
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